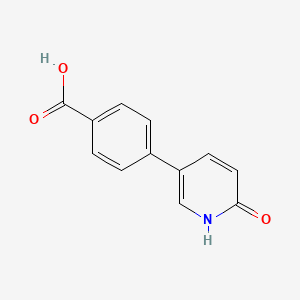
5-(4-Carboxyphenyl)-2-hydroxypyridine
Descripción general
Descripción
5-(4-Carboxyphenyl)-2-hydroxypyridine: is an organic compound that features a pyridine ring substituted with a hydroxyl group at the second position and a carboxyphenyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Carboxyphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-carboxybenzaldehyde and 2-hydroxypyridine.
Condensation Reaction: The 4-carboxybenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-Carboxyphenyl)-2-hydroxypyridine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxylated derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 5-(4-Carboxyphenyl)-2-hydroxypyridine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound is used as a fluorescent probe in biological studies to investigate cellular processes and molecular interactions.
Medicine:
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
Materials Science: The compound is incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Carboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyphenyl groups facilitate binding to these targets, leading to modulation of their activity. In medicinal applications, this compound may inhibit or activate specific pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
- 5-(4-Carboxyphenyl)-2-aminopyridine
- 5-(4-Carboxyphenyl)-2-methoxypyridine
- 5-(4-Carboxyphenyl)-2-chloropyridine
Comparison:
- 5-(4-Carboxyphenyl)-2-hydroxypyridine is unique due to the presence of both hydroxyl and carboxyphenyl groups, which provide distinct chemical reactivity and binding properties.
- 5-(4-Carboxyphenyl)-2-aminopyridine features an amino group, which alters its hydrogen bonding and electronic properties.
- 5-(4-Carboxyphenyl)-2-methoxypyridine contains a methoxy group, affecting its solubility and reactivity.
- 5-(4-Carboxyphenyl)-2-chloropyridine has a chloro group, influencing its electrophilicity and potential for further substitution reactions.
Propiedades
IUPAC Name |
4-(6-oxo-1H-pyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-5-10(7-13-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYLVSGKCNXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















